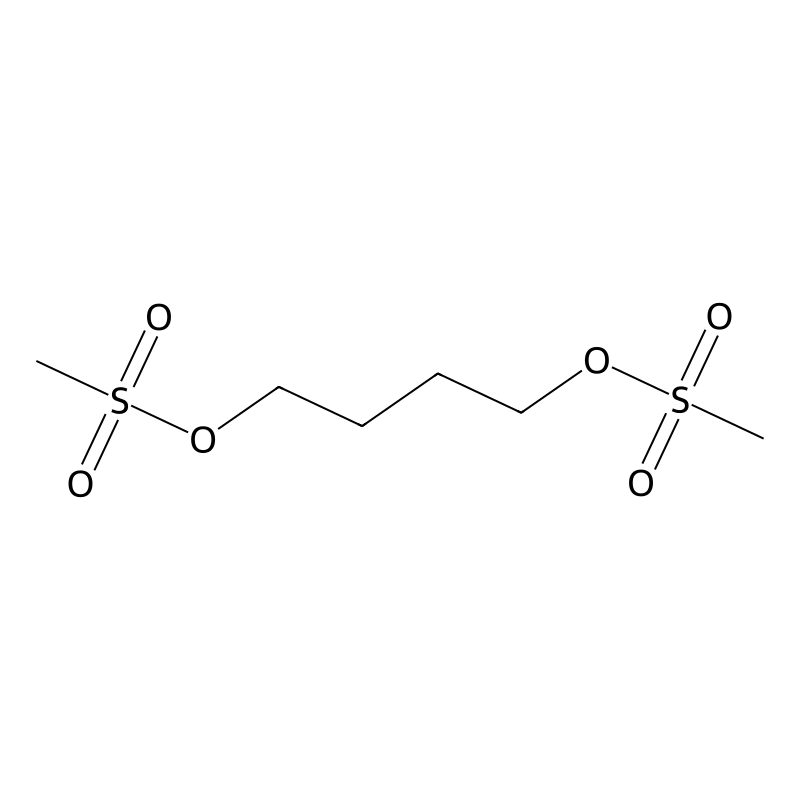

Busulfan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in acetone at 25 °C: 2.4 g/100mL; in alcohol: 0.1g/100 mL. Practically insoluble in water but will dissolve slowly as hydrolysis takes place.

5.16e+00 g/L

Synonyms

Canonical SMILES

Pharmacokinetic Studies

These studies investigate how the body absorbs, distributes, metabolizes, and excretes busulfan. Researchers use analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS) to measure busulfan concentration in blood plasma [1]. This allows them to determine factors affecting drug levels, such as individual variability in absorption or metabolism. This information is vital for developing safe and effective dosing strategies (1: ).

Pharmacodynamic Studies

These studies explore the relationship between busulfan dosage and its effects on cancer cells. By monitoring cell death or other relevant markers, researchers can establish the therapeutic window of busulfan - the range between effective and toxic doses. This knowledge helps refine treatment protocols to maximize cancer cell killing while minimizing side effects.

Busulfan and Hematopoietic Stem Cell Transplantation (HSCT) Research

Busulfan plays a critical role in HSCT, a potentially curative treatment for various blood cancers. It acts as a conditioning agent, suppressing the recipient's bone marrow to make way for engrafted healthy stem cells from a donor. Research in this area focuses on:

Therapeutic Drug Monitoring (TDM)

Due to individual variations in busulfan metabolism, achieving optimal blood levels can be challenging. TDM research aims to develop methods for precisely monitoring busulfan concentration in HSCT patients. This allows for individualized dosing adjustments to ensure adequate immunosuppression for engraftment while minimizing toxicity (2: ).

Combination Regimens

Busulfan is often combined with other chemotherapy drugs in HSCT conditioning regimens. Research explores how different combinations affect transplant outcomes, aiming to improve engraftment success and reduce relapse rates.

Busulfan, chemically known as 1,4-butanediol dimethanesulfonate, is an organosulfur compound characterized by its ability to form cross-links in DNA, thereby inhibiting cell division. This mechanism of action is pivotal in its role as a chemotherapeutic agent. It appears as a white crystalline solid and is soluble in organic solvents such as methanol and dimethyl sulfoxide.

Busulfan exerts its cytotoxic effect through alkylation, a process where it transfers alkyl groups (CH3) to DNA strands in cancer cells []. This disrupts DNA replication and ultimately leads to cell death. The reactive sulfonate groups readily form covalent bonds with guanine bases in DNA, particularly at the N7 position, creating interstrand and intrastrand crosslinks []. These crosslinks prevent DNA from unwinding and copying during cell division, hindering cancer cell proliferation.

Physical and Chemical Properties

Busulfan is a potent chemotherapeutic agent with significant safety concerns.

- Toxicity: Busulfan is highly toxic and can cause severe side effects, including bone marrow suppression, lung damage, infertility, and an increased risk of secondary cancers [].

- Carcinogenicity: Busulfan is classified as a human carcinogen by the International Agency for Research on Cancer (IARC).

- Mutagenicity: Busulfan can damage genetic material, raising concerns about birth defects in offspring of treated patients.

Busulfan is primarily used in:

- Cancer Treatment: It is utilized as part of conditioning regimens for patients undergoing stem cell transplants.

- Research: Busulfan serves as a model compound in studies investigating alkylating agents and their mechanisms of action against cancer cells.

- Pharmaceutical Development: Ongoing research aims to develop new derivatives of busulfan with enhanced efficacy and reduced toxicity .

Busulfan interacts with various biological systems, leading to significant pharmacokinetic implications:

- Drug Interactions: It may interact with other medications metabolized by cytochrome P450 enzymes, affecting their efficacy and safety.

- Monitoring: Advanced analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are employed to monitor plasma levels of busulfan for optimizing dosing regimens .

Several compounds exhibit similarities to busulfan in terms of structure or mechanism of action. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Melphalan | Alkylating agent | Primarily used for multiple myeloma |

| Cyclophosphamide | Alkylating agent | Broader spectrum of activity |

| Thiotepa | Alkylating agent | Used in bladder cancer treatment |

| Dacarbazine | Alkylating agent | Often used for melanoma |

Busulfan's uniqueness lies in its specific application in stem cell transplantation conditioning regimens and its distinct pharmacokinetic profile compared to these similar compounds.

Alkylation Chemistry and Deoxyribonucleic Acid Interaction Dynamics

Bifunctional Alkylation Mechanisms

Busulfan is a symmetrical butane molecule that carries two methanesulfonate leaving groups situated at each terminus of a four-carbon chain. Spontaneous hydrolysis in aqueous milieu liberates these groups and forms highly reactive primary carbonium ions. Each carbonium ion undergoes bimolecular nucleophilic substitution with electron-rich nitrogens located at position seven of guanine residues within duplex deoxyribonucleic acid, creating a mono-alkylated guanine intermediate. Because the drug is bifunctional, the second carbonium ion can subsequently attack a second nucleophilic site before hydrolytic destruction, generating inter-strand or intra-strand crosslinks that hinder strand separation required for replication and transcription [1] [2] [3].

Quantitative adductomic profiling has revealed that mono-alkylated guanine adducts outnumber crosslinks by roughly one order of magnitude in patient samples (Table 1) [4]. These findings support a two-step mechanism in which primary mono-alkylation precedes slower second-site attack.

| Alkyl-derived covalent modification | Median frequency in peripheral-blood deoxyribonucleic acid (n = 6) | Range | Reference |

|---|---|---|---|

| Guanine-butane-guanine crosslink (N⁷G-Bu-N⁷G) | 1.08 adducts × 10⁻⁶ nucleotides | 0.38 – 2.02 | [4] |

| Guanine-butane-hydroxyl mono adduct (N⁷G-Bu-OH) | 26.3 adducts × 10⁻⁶ nucleotides | 12.8 – 28.2 | [4] |

Guanine–Adenine Intra-strand Crosslinking via Bimolecular Nucleophilic Substitution

When the first alkylation occurs at guanine within a guanine-adenine 5′-GA-3′ step, the second methanesulfonate is well positioned to react intramolecularly with the neighbouring adenine through another bimolecular nucleophilic substitution. Sequencing and mass-spectrometric mapping of radiolabelled fragments demonstrated that double-base lesions are produced preferentially at 5′-guanine-adenine-3′ sites and, to a lesser extent, at 5′-guanine-guanine-3′ sites; the guanine-adenine lesion frequency was roughly 2.5-fold higher than guanine-guanine under identical exposure [5] [6]. Time-of-flight mass spectrometry verified the expected guanine-adenine butane bridge [5]. Such site-selective lesions distort the helical structure locally and activate damage-recognition kinases that initiate cell-cycle arrest.

Epigenetic Modulation Through Histone Protein Interactions

Busulfan is not restricted to nucleobase chemistry; it also alkylates cysteinyl sulfhydryl groups in nucleosomal and non-nucleosomal proteins. Incubation with recombinant glutaredoxin or thioredoxin produced S-tetrahydrothiophenium protein adducts followed by β-elimination that converted catalytic cysteine into dehydroalanine; the resulting electrophilic residue formed intramolecular crosslinks or reacted irreversibly with glutathione [7] [8] [9]. Kinetic analysis gave a bimolecular rate constant of 111 M⁻¹ h⁻¹ for reaction with glutaredoxin, approximately fifty-fold faster than the corresponding reaction with reduced glutathione, indicating that low-pKₐ protein thiols are preferential targets [7].

In cellular models, busulfan exposure leads to accumulation of phosphorylated histone two A variant X foci, a recognised surrogate of double-strand break signalling. In human acute myeloid leukaemia cells, 1-hour treatment with busulfan followed by 48 hours recovery increased the proportion of phosphorylated histone two A variant X positive nuclei from ∼2% to ∼28% [10]. Resistant sub-lines exhibit markedly reduced foci formation, underscoring the contribution of chromatin-associated damage to cytotoxicity [11]. Busulfan also generates DNA–protein crosslinks enriched in linker histone H1; equitoxic comparison with the structural analogue hepsulfam showed a higher proportion of DNA–protein crosslinks for busulfan even though hepsulfam formed more inter-strand links [12].

| Histone-centred endpoint | Busulfan-treated parental myeloid cells | Resistant derivative | Reference |

|---|---|---|---|

| Phosphorylated histone two A variant X positive nuclei (48 h post-exposure, 180 μg mL⁻¹, 1 h pulse) | 35% | <5% | [11] |

| DNA–protein crosslinks relative to total alkyl lesions (normalized units) | 1.0 | 0.4 | [12] |

These results indicate that busulfan modifies both histone tails and nearby chromosomal proteins, altering higher-order chromatin topology and epigenetic signalling pathways involved in cell-cycle control and DNA repair.

Redox System Disruption via Glutathione Conjugation

The primary metabolic fate of busulfan is conjugation with reduced glutathione, catalysed mainly by glutathione S-transferase alpha-one but also proceeding non-enzymatically [13] [14]. In freshly isolated hepatocytes containing physiological glutathione levels, busulfan depleted the tripeptide reservoir by approximately sixty percent over two hours; toxicity was mitigated by glutathione S-transferase inhibitors or by antioxidant supplementation, establishing that conjugation is required for redox stress generation [15].

The initially formed busulfan–glutathione sulfonium ion undergoes β-elimination to yield γ-glutamyl-dehydroalanyl-glycine. This electrophilic metabolite scavenges hydroxyl radicals with a rate comparable to established antioxidants and can subsequently form non-reducible lanthionine crosslinks with additional glutathione molecules, effectively sequestering cellular thiol capacity [16] [17]. Mathematical modelling of clinical pharmacokinetic profiles suggests that systemic busulfan clearance decreases by seven percent within the first eight doses in parallel with an estimated seventy-five percent reduction in hepatic glutathione, supporting a feed-forward depletion mechanism [14].

| Redox-related parameter | Experiment or cohort | Observed value | Reference |

|---|---|---|---|

| Bimolecular rate constant for busulfan reaction with glutaredoxin catalytic cysteine | Purified protein, pH 7.4, 37 °C | 111 M⁻¹ h⁻¹ | [7] |

| Glutathione reduction after 60 min exposure (200 µM busulfan) | Primary rat hepatocytes | 50% decrease | [15] |

| Modelled glutathione pool reduction during four-day conditioning | Forty adult transplant recipients | 75% median depletion | [14] |

Glutathione conjugation therefore serves a dual role: it detoxifies busulfan yet simultaneously drains the principal intracellular antioxidant system, creating oxidative pressure that can amplify deoxyribonucleic acid damage and protein alkylation.

Purity

Physical Description

Solid

Color/Form

Crystals

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.52 (LogP)

log Kow = -0.52

-0.3

Appearance

Melting Point

106-107

114-118 °C

287 °C

Storage

UNII

GHS Hazard Statements

H300 (18%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (82%): Toxic if swallowed [Danger Acute toxicity, oral];

H310 (80%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (18%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (18%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (82%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (18%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H340 (16%): May cause genetic defects [Danger Germ cell mutagenicity];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H360 (14%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H373 (14%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Busilvex followed by cyclophosphamide (BuCy2) is indicated as conditioning treatment prior to conventional haematopoietic progenitor cell transplantation (HPCT) in adult patients when the combination is considered the best available option. Busilvex following fludarabine (FB) is indicated as conditioning treatment prior to haematopoietic progenitor cell transplantation (HPCT) in adult patients who are candidates for a reduced-intensity conditioning (RIC) regimen. Busilvex followed by cyclophosphamide (BuCy4) or melphalan (BuMel) is indicated as conditioning treatment prior to conventional haematopoietic progenitor cell transplantation in paediatric patients.

Busulfan Fresenius Kabi followed by cyclophosphamide (BuCy2) is indicated as conditioning treatment prior to conventional haematopoietic progenitor cell transplantation (HPCT) in adult patients when the combination is considered the best available option. Busulfan Fresenius Kabi followed by cyclophosphamide (BuCy4) or melphalan (BuMel) is indicated as conditioning treatment prior to conventional haematopoietic progenitor cell transplantation in paediatric patients.

Busulfan is an alkylating antineoplastic agent administered to patients since the 1950s.

Livertox Summary

Drug Classes

Antineoplastic Agents, Alkylating Agents

NCI Cancer Drugs

Drugs in the BuMel combination: Bu = Busulfan ; Mel = Melphalan Hydrochloride

BuMel is used to treat: Neuroblastoma that is high risk. It is used to prepare patients for a stem cell transplant.

This combination may also be used with other drugs or treatments or to treat other types of cancer.

Therapeutic Uses

/VET/ Antineoplastic agent used in adjunct therapy of acute granulocytic leukemias in small animals.

Busulfan is an alkylating agent with myeloablative properties and activity against non-dividing marrow cells and, possibly, non-dividing malignant cells. Its use has been well established in the treatment of hematological malignancies, particularly in patients with chronic myeloid leukemia and other myeloproliferative syndromes.

Busilvex followed by cyclophosphamide (BuCy4) or melphalan (BuMel) is indicated as conditioning treatment prior to conventional hematopoietic progenitor cell transplantation in pediatric patients.

Pharmacology

Busulfan is a synthetic derivative of dimethane-sulfonate with antineoplastic and cytotoxic properties. Although its mechanism of action is not fully understood, busulfan appears to act through the alkylation of DNA. Following systemic absorption of busulfan, carbonium ions are formed, resulting in DNA alkylation and DNA breaks and inhibition of DNA replication and RNA transcription. (NCI04)

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L01 - Antineoplastic agents

L01A - Alkylating agents

L01AB - Alkyl sulfonates

L01AB01 - Busulfan

Mechanism of Action

The primary molecular action of busulfan is alkylation of intracellular nucleophiles. Both proteins and nucleic acids are affected. With regard to DNA, busulfan reacts with guanine residues to form a fourcarbon di-guanine DNA cross-linkage with release of methylsulfonate. The DNA cross-linkage causes misreading of the DNA code and single-strand breakage. The degree of DNA cross-linkage has been shown to be proportional to the dose and cytotoxicity of the compound. Busulfan-induced crosslinkages of DNA to nuclear proteins may also occur and is considered a cytotoxic mechanism. Busulfan has also been reported to esterify phosphate groups of chromosomal DNA, accounting for the fragmentation of chromosomes seen in various cell types after treatment. Chromosomal damage further contributes to the overall cytotoxic effect.

Studies of cloned tumour and normal cells indicate that busulfan interrupts certain parts of the cell mitotic cycle. While busulfan can act on cells at any stage of mitosis, similar to other alkylating agents, in vitro studies with tumour cell lines indicate that replicating cells are most sensitive to busulfan in the late G1 phase and that progression through the cell cycle is blocked in the G2 phase. Cultured cells in the S-phase, which involves DNA synthesis, are not as affected because the DNA repair systems are active at this stage. Clinically, busulfan is cytotoxic to proliferating tissues, especially granulopoietic cells in the bone marrow.

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following administration of 14C- labeled busulfan to humans, approximately 30% of the radioactivity was excreted into the urine over 48 hours; negligible amounts were recovered in feces. Less than 2% of the administered dose is excreted in the urine unchanged within 24 hours. Elimination of busulfan is independent of renal function.

2.52 ml/min/kg [Following an infusion of dose of 0.8 mg/kg every six hours, for a total of 16 doses over four days]

The pharmacokinetic disposition of busulfan differs in children versus adults. The mean bioavailability of busulfan is lower in children than in adults; the interindividual variation in bioavailability for oral busulfan is large, particularly in children. In a pharmacokinetic study in children receiving IV busulfan (0.8 or 1 mg/kg based on actual body weight), an estimated volume of distribution of 0.64 L/kg (with an interpatient variability of 11%) was reported.

Busulfan, a small and highly lipophilic molecule, easily crosses the blood-brain barrier. Busulfan concentrations in the cerebrospinal fluid (CSF) are approximately equal to concurrent busulfan plasma concentrations. It is not known whether the drug is distributed into milk.

For adults receiving busulfan 2, 4, or 6 mg orally as a single dose on consecutive days, the drug exhibits linear kinetics for both the maximum plasma concentration and the area under the concentration-time curve (AUC); a mean peak plasma concentration (normalized to a dose of 2 mg) of about 30 ng/mL was observed. In a study of 12 patients receiving single oral busulfan doses of 4-8 mg, a mean peak plasma concentration (normalized to a dose of 4 mg) of about 68 ng/mL was reported; the time to peak plasma concentration was about 0.9 hours.

Busulfan is rapidly and completely absorbed from the GI tract after oral administration of the drug. The effect of food on the bioavailability of busulfan is not known.

For more Absorption, Distribution and Excretion (Complete) data for BUSULFAN (11 total), please visit the HSDB record page.

Metabolism Metabolites

After IP injections of 2:3-(14)C-Myleran in the rat, rabbit and mouse, 60% of the urinary radioactivity was found to be in the form of the 3-hydroxy tetrahydrothiophene-1,1-dioxide, a sulphone. It is suggested that in vivo Myleran undergoes a reaction with cysteine or a cysteinyl moiety to form a cyclic sulphonium ion, which in turn undergoes cleavage to the tetrahydrothiophene, oxidation to the 1,1-dioxide and biological hydroxylation to the 3-hydroxy compound.

In the rat and mouse 50-60% of a single dose of Myleran-(35)S (10 mg/kg bw) injected intraperitoneally in arachis oil was excreted within 24 to 48 hours, mainly as methane sulphonic acid; a small amount of unchanged Myleran and two unidentified components were present. In the rabbit, methane sulphonic acid was the only metabolite found in the urine.

The metabolic fate of busulfan has been studied in rats and humans using (14)C- and (35)S-labeled materials. In humans, as in the rat, almost all of the radioactivity in (35)S-labeled busulfan is excreted in the urine in the form of (35)S-methanesulfonic acid. /It was/ demonstrated that the formation of methanesulfonic acid in vivo in the rat is not due to a simple hydrolysis of busulfan to 1,4-butanediol, since only about 4% of 2,3-(14)C-busulfan was excreted as carbon dioxide, whereas 2,3-(14)C-1,4-butanediol was converted almost exclusively to carbon dioxide. The predominant reaction of busulfan in the rat is the alkylation of sulfhydryl groups (particularly cysteine and cysteine-containing compounds) to produce a cyclic sulfonium compound which is the precursor of the major urinary metabolite of the 4-carbon portion of the molecule, 3-hydroxytetrahydrothiophene-1,1-dioxide. This has been termed a "sulfur-stripping" action of busulfan and it may modify the function of certain sulfur-containing amino acids, polypeptides, and proteins; whether this action makes an important contribution to the cytotoxicity of busulfan is unknown.

(14)C busulfan was administered ip (15 mg/kg) to 5 male Sprague-Dawley rats. For 72 hours, the urinary recovery of (14)C was approximately 70% of the total dose, while the fecal excretion was within the range 1.5-2%. The pattern of the urinary metabolites of busulfan was studied by HPLC in combination with radioactivity detection of the pooled urine. At least eight radioactive fractions could be separated. Three major metabolite peaks were identified by GC/MS and NMR spectroscopy: 3-hydroxysulfolane (39% of total urine radioactivity), tetrahydrothiophene 1- oxide (20%), and sulfolane (13%). Busulfan (6%) and tetrahydrofuran (2%) were also identified. A sulfonium ion glutathione conjugate was hypothesised as another metabolite, but was not isolated because it was very unstable. However, another compound was observed. This metabolite co-eluted with the sulfonium ion obtained of the reaction of busulfan with N-acetyl-L-cysteine and produced tetrahydrothiophene when hydrolyzed. Finally, busulfan and the three main metabolites were tested for cytotoxicity on Chinese V79 hamster cells in vitro. Cell toxicity was induced only by busulfan, which indicates that the cytotoxicity in vivo is mediated by the parent compound, as expected.

Busulfan is extensively metabolizes in the hepatic. Busulfan is predominantly metabolized by conjugation with glutathione, both spontaneously and by glutathione S-transferase (GST) catalysis. GSTA1 is the primary GST isoform that facilitates the the metabolism of busulfan. Other GST isoforms that are also involved are GSTM1 and GSTP1. At least 12 metabolites have been identified among which tetrahydrothiophene, tetrahydrothiophene 12-oxide, sulfolane, and 3-hydroxysulfolane were identified. These metabolites do not have cytotoxic activity. Route of Elimination: Following administration of 14C- labeled busulfan to humans, approximately 30% of the radioactivity was excreted into the urine over 48 hours; negligible amounts were recovered in feces. Less than 2% of the administered dose is excreted in the urine unchanged within 24 hours. Elimination of busulfan is independent of renal function. Half Life: 2.6 hours

Wikipedia

Drug Warnings

Life-threatening hepatic veno-occlusive disease has occurred in patients receiving busulfan (usually in combination with cyclophosphamide or other antineoplastic agents as a component of marrow-ablative therapy prior to bone marrow transplantation). The manufacturer states that a clear causal relationship to busulfan has not been demonstrated. Hepatic veno-occlusive disease diagnosed by clinical examination and laboratory findings occurred in 8% (5/61) of patients receiving IV busulfan in the allogeneic transplant clinical trial and was fatal in 40% (2/5) of cases. Overall mortality from hepatic veno-occlusive disease was 3% for the entire study population. Retrospectively, 3 of the 5 patients diagnosed with hepatic veno-occlusive disease were found to meet the Jones' criteria for this condition. In patients receiving high-dose oral busulfan as a component of a conditioning regimen prior to bone marrow transplant in randomized, controlled studies, the incidence of hepatic veno-occlusive disease was 7.7-12%.

Interstitial pneumonitis and pulmonary fibrosis, which rarely were fatal, also have been reported in patients receiving high oral doses of busulfan as a component of a conditioning regimen prior to allogeneic bone marrow transplantation. Nonspecific interstitial fibrosis was diagnosed by lung biopsy in one patient receiving IV busulfan who subsequently died from respiratory failure.

In patients receiving oral busulfan, pancytopenia generally occurs with failure to adequately monitor hematologic status and promptly discontinue the drug in response to a large or rapid decrease in leukocyte or platelet counts. Although individual variation in response to the drug does not appear to be an important contributing factor, some patients may be especially sensitive to busulfan and experience abrupt onset of neutropenia or thrombocytopenia. Busulfan-induced pancytopenia may be more prolonged than that induced by other alkylating agents; although recovery may take 1 month to 2 years, the toxicity is potentially reversible and patients should be vigorously supported through any period of severe pancytopenia. Some patients develop bone marrow fibrosis or chronic aplasia which is probably due to busulfan toxicity. Aplastic anemia, sometimes irreversible, has been reported rarely in patients receiving oral busulfan; aplastic anemia usually has occurred following high doses of the drug or long-term administration of conventional doses.

For more Drug Warnings (Complete) data for BUSULFAN (42 total), please visit the HSDB record page.

Biological Half Life

The terminal half life /in children from < 6 months up to 17 years old/ ranged from 2.26 to 2.52 hr.

The elimination half-life is about 2.6 hours in adults receiving oral busulfan.

Following intravenous administration, the mean half life of busulfan ranged from 2.83 hours to 3.90 hours ... . Oral busulfan had a mean half life of 3.87 hours.

Use Classification

Human drugs -> Alkyl sulfonates -> Human pharmacotherapeutic group -> EMA Drug Category

Human drugs -> Rare disease (orphan)

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Analyte: busulfan; matrix: chemical identification; procedure: reaction with sodium hydroxide; heat to a clear solution; perception of a characteristic methanesulfonic acid odor

Analyte: busulfan; matrix: chemical identification; procedure: reaction with sodium hydroxide; addition of potassium permanganate; the purple color changes to violet then blue then emerald-green; or acidification with sulfuric acid and addition of potassium permanganate; permanganate color is not discharged

Analyte: busulfan; matrix: chemical purity; procedure: addition of water and phenolphthalein; neutralization with sodium hydroxide; addition of phenolphthalein indicator; titration with sodium hydroxide

For more Analytic Laboratory Methods (Complete) data for BUSULFAN (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: busulfan; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 226 nm following postcolumn photolysis; limit of detection: 20 ng/mL

Analyte: busulfan; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 278 nm; limit of detection: 0.4 ng/mL

Analyte: busulfan; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 278 nm; limit of detection: 10 ng/mL

For more Clinical Laboratory Methods (Complete) data for BUSULFAN (6 total), please visit the HSDB record page.

Storage Conditions

Commercially available busulfan tablets should be stored in well-closed containers at 25 °C but may be exposed to temperatures ranging from 15-30 °C.

Interactions

Busulfan-induced pulmonary toxicity may be additive to the effects produced by other cytotoxic agents.

In one study, 12 of approximately 330 patients receiving continuous busulfan and thioguanine therapy for treatment of chronic myelogenous leukemia were found to have portal hypertension and esophageal varices associated with abnormal liver function tests. Subsequent liver biopsies were performed in 4 of these patients, all of which showed evidence of nodular regenerative hyperplasia. Duration of combination therapy prior to the appearance of esophageal varices ranged from 6 to 45 months. With the present analysis of the data, no cases of hepatotoxicity have appeared in the busulfan-alone arm of the study. Long-term continuous therapy with thioguanine and busulfan should be used with caution.

Busulfan may cause additive myelosuppression when used with other myelosuppressive drugs.

For more Interactions (Complete) data for BUSULFAN (8 total), please visit the HSDB record page.

Stability Shelf Life

Dates

Fast and reliable quantification of busulfan in blood plasma using two-channel liquid chromatography tandem mass spectrometry: Validation of assay performance in the presence of drug formulation excipients

Anders Mikal Andersen, Stein Bergan, Tobias Gedde-Dahl, Jochen Buechner, Nils Tore VethePMID: 34182411 DOI: 10.1016/j.jpba.2021.114216

Abstract

A fast and reliable method based on two-channel liquid chromatography coupled to tandem mass spectrometry was developed and successfully validated for quantification of busulfan. The drug vehicle polyethylene glycol 400 was quantified simultaneously in patient samples. The sample preparation consisted of simple protein precipitation using a mixture of methanol and zinc sulphate containing busulfan-d8 as internal standard. Chromatographic separation was performed on a short biphenyl column (30 mm × 3.0 mm, 5 μm particles) using a step gradient from 30 % to 85 % methanol, ensuring co-elution of the analyte and internal standard. Quantification was performed using the mass transition of 264.1 > 151.1 for busulfan and 272.1 > 159.1 for the internal standard. Using only 20 μL of plasma sample, the lower limit of quantification was 25 ng/mL. Signal to noise ratio at the lower limit of quantification exceeded 300. The assay performance was not adversely affected by matrix effects originating from drug formulation excipients or other sample components. The coefficient of variation was ≤4 % and the mean accuracy 101-108 % across the calibration range 25-5 000 ng/mL. Chromatographic run time was 2 min and 8 s, allowing an effective run-time of 1 min and 10 s when using two alternating LC-channels. The assay has been implemented in routine practice with accreditation according to the ISO 15189 standard, and performs well in external quality control assessments. We present for the first time that shortly after an IV infusion of busulfan, the plasma levels of polyethylene glycol 400 may be in the range of 400-800 mg/L. The presence of these levels of detergent in patient samples may have detrimental effects on assay performance in LC-MS/MS, not limited to busulfan assays. This may be a concern for any LC-MS/MS analysis performed on samples collected within the first 24 h after an IV infusion of busulfan.Proliferation kinetics of immune cells during early phase of bone marrow transplantation in mouse model based on chemotherapy conditioning

Cong Chen, Zhenzhen DA, Yanyan Lu, Jun Zhou, Xiaolin Li, Bin FuPMID: 34148880 DOI: 10.11817/j.issn.1672-7347.2021.190496

Abstract

To establish mouse bone marrow transplantation by pretreatment with chemotherapy, and to explore the dynamic changes of immune cells in the early stage of allogeneic transplantation in the spleen of mice.Mice were divided into 4 groups (80 mg/kg group, 100 mg/kg group, 120 mg/kg group, and 150 mg/kg group) according to the difference in dose of busulfan. The mice were treated with busulfan and cyclophosphamide combined chemotherapy, and the appropriate dosage was determined by evaluating the myeloablative effect and drug toxicity. According to the type of the genetic transplantation, the mice were also divided into 4 groups: An allogeneic transplantation group, a homogenic transplantation group, a chemotherapy alone group, and a normal control group. The mice were pretreated with busulfan and cyclophosphamide before bone marrow transplantation. In the allogeneic transplantation group, the suspension of splenocytes was prepared at the first day, the 3rd day, the 5th day, and the 8th day after transplantation for flow cytometry detection, and the dynamic changes of splenic immune cells were analyzed. The homogeneic transplantation group served as the concurrent control, the normal control group served as the control of basic value of spleen immune cells, and the chemotherapy alone group was used to evaluate the myeloablative effect.

1) The optimal dose of busulfan was 100 mg/kg. The combination of busulfan and cyclophosphamide can restore the hematopoiesis of transplanted mice, and the toxicity associated with pretreatment is small. 2) In the allogeneic transplantation group: The hematopoietic reconstitution and high donor chimerism rate were achieved after transplantation. In the early phase of bone marrow transplantation, the T lymphocytes were the main cell group, while the recovery of B lymphocytes was relatively delayed. The dendritic cells and natural killer cells from donors were the earliest cells to recover and achieve high chimerism rate compared with T cells and B cells. Most T cells were in the initial T cell state within 5 days after allogeneic transplantation. However, in the 5th day after transplantation, these cells were mainly in the effective memory phenotype. The reconstruction of donor-derived naive T cells was slow, but the reconstruction of donor-derived effective memory T cells and regulatory T cells was relatively fast. 3) In the homogeneic transplantation group: The mice could recover hematopoiesis and the recovery of B lymphocytes was delayed. 4) In the chemotherapy alone group: All mice died in 12-15 days after chemotherapy, and the peripheral blood routine showed pancytopenia before death.

Pretreatment with chemotherapy can successfully establish the mouse model of bone marrow transplantation. There are difference in the proportion of T cells, B cells, natural killer cells, dendritic cells, effector memory T cells, initial T cells, and regulatory T cells after transplantation, and the relationship between donor and recipient is also changed.

Secretions released from mesenchymal stem cells improve spermatogenesis restoration of cytotoxic treatment with busulfan in azoospermia mice

Yi-Ting Cai, Cheng-Liang Xiong, Tian-Shu Liu, Shi-Liang Shen, Jin-Peng Rao, Feng QiuPMID: 34143903 DOI: 10.1111/and.14144

Abstract

This study aimed at the efficacy of sequential treatment of bone marrow-derived mesenchymal stem cell secretion for busulfan-treated azoospermia in mice. The conditioned media (CM) was obtained from bone marrow mesenchymal stem cells (MSCs) or 293 cells. Chemically induced azoospermia mice received 200 μl MSC-CM or 293-CM twice a week intravenously for three consecutive weeks. The histological assessment of spermatogenic recovery quantifying the expression of meiosis-associated genes, and Sertoli cell barrier functional factors were assessed. The characteristics of TM4 cells (Sertoli cell line) after pre-incubation of MSC-CM in vitro were also obtained. The MSC-CM group had the most spermatogenic colonies among the three groups (p < .05), but no spermatids were seen. Expressions of the meiosis-associated genes Dazl, Vasa, Miwi, Stra8, CyclinA1, Pgk2 and Scp3 in MSC-CM testis were remarkably higher compared with 293-CM and busulfan groups respectively (p < .05). The levels of Sertoli cell barrier functional factors, for example ICAM-1 and N-cadherin, were significantly increased during MSC-CM treatment (p < .05). Moreover, pre-incubation of MSC-CM particularly accelerated the CD54 (ICAM-1) and CD44 expressions of TM4 cells and promoted cell inherent adhesion. MSC-CM treatment can significantly improve the short-term restoration of spermatogonial structures of chemically induced azoospermia related to facilitating Sertoli cell adhesion integrity.The Relationship Between Busulfan Exposure and Achievement of Sustained Donor Myeloid Chimerism in Patients with Non-Malignant Disorders

Beth Apsel Winger, Praveen Shukla, Sandhya Kharbanda, Ron J Keizer, Srijib Goswami, Morton J Cowan, Christopher C Dvorak, Janel Long-BoylePMID: 33781528 DOI: 10.1016/j.jtct.2020.12.005

Abstract

The overall objective of allogeneic hematopoietic cell transplantation (HCT) in patients with non-malignant conditions involves replacing a dysfunctional or absent cell or gene product for disease correction. It is unclear whether lower busulfan exposure may be sufficient in this population to facilitate durable myeloid engraftment and limit toxicity. Given that neither the ideal level of mixed myeloid chimerism for specific non-malignant diseases nor how to condition a patient to achieve stable mixed myeloid chimerism is fully known, we sought to analyze the relationships among busulfan exposure, myeloid chimerism, and outcomes in patients with non-malignant conditions receiving busulfan as a part of combination pretransplant conditioning at our institution. This was a single-center, retrospective study including pediatric patients with a variety of non-malignant disorders who underwent allogeneic HCT at the University of California San Francisco Benioff Children's Hospital from March 2007 to June 2018. The busulfan cumulative area under the curve (cAUC) was estimated using a validated population pharmacokinetic model and nonlinear mixed effects modeling. Median busulfan cAUC for all patients was 70 mg·h/L (range, 53 to 108). All of the 29 patients with a busulfan cAUC of ≥70 mg·h/L achieved long-term disease correction with full or stable mixed (>20%) myeloid chimerism, compared to 78.5% (22/28) of patients with a cAUC of <70 mg·h/L (P = .01). Overall ksurvival was evaluated up to 3 years and was identical in patients with busulfan cAUC < 70 mg·h/L and patients with busulfan cAUC ≥70 mg·h/L (96% versus 93%; P = .92). Only three patients died, at days 65, 164 and 980 days post-HCT. Severe busulfan-related toxicities and graft-versus-host-disease (GVHD) were rare, with veno-occlusive disease occurring in four patients (7%), acute respiratory distress syndrome in three patients (5%), and GVHD in five patients (9%). These results demonstrate excellent outcomes and extremely low rates of toxicity across our entire cohort. Based on the results of this study, we recommend a busulfan exposure target of 75 mg·h/L (range, 70 to 80) in all non-malignant patients receiving allogeneic HCT to ensure optimal exposure for achievement of high-level stable myeloid chimerism.Graft-versus-Host Disease Prophylaxis with Post-Transplantation Bendamustine in Patients with Refractory Acute Leukemia: A Dose-Ranging Study

Ivan Moiseev, Sergey Bondarenko, Elena Morozova, Yulia Vlasova, Anna Dotsenko, Olga Epifanovskaya, Elena Babenko, Anna Botina, Vadim Baykov, Elena Surkova, Sergey Lapin, Anastasiya Beynarovich, Evgeniya Borzenkova, Oleg Golosgchapov, Mikhail Kanunnikov, Olga Kudyasheva, Varvara Ovechkina, Olga Pirogova, Valentina Porunova, Tatyana Rudakova, Olesya Smikova, Anna Smirnova, Boris AfansyevPMID: 33845259 DOI: 10.1016/j.jtct.2021.03.032

Abstract

The prognosis of acute leukemia refractory to induction chemotherapy or immunotherapy is dismal. Salvage allogeneic hematopoietic stem cell transplantation (HSCT) is widely used option for these patients, but only 10% to 15% of patients are cured by the procedure. Preclinical studies indicate that substitution of post-transplantation cyclophosphamide with bendamustine (PTB) in a prophylaxis regimen may be associated with an augmented graft-versus-leukemia (GVL) reaction. The aim of this study was to establish the optimal dose of PTB and evaluate the antileukemic effect of HSCT with this type of graft-versus-host disease (GVHD) prophylaxis. In the prospective trial (), PTB was administered in doses of 140, 100, and 70 mg/m

on days +3 and +4. Myeloablative conditioning with fludarabine and oral busulfan was provided to all patients. The first 12 patients received single-agent PTB, and subsequent patients received combination therapy with tacrolimus and mycophenolate mofetil (MMF). Inclusion criteria were acute myelogenous leukemia (AML) or acute lymphoblastic leukemia (ALL) refractory to at least one induction course of chemotherapy or target therapy and ≥5% clonal blasts in the bone marrow. The study cohort comprised 22 patients with AML and 5 with ALL. Seven patients were enrolled in the 140 mg/m

group (due to a stopping rule), and 10 each were enrolled in the 100 mg/m

and 70 mg/m

groups. Primary refractory disease was documented in 41% of the patients, and secondary refractory was documented in 59%. The median blast count in the bone marrow at the start of the conditioning was 18% (range, 6% to 97%). Transplantation was performed with a matched sibling donor in 5 patients, a matched or mismatched unrelated donor in 15, and a haploidentical donor in 7. Engraftment was documented in 93% of the patients, including 89% with complete remission and 63% without measurable residual disease. After PTB prophylaxis, we observed an unusual complication, a cytokine release syndrome (CRS), in 70% of the patients, including grade 3 to 5 CRS in 44%. The most frequent clinical symptoms included high fever in 67% of patients, abnormal liver function tests in 67%, pancreatitis in 63%, skin vasculitis in 56%, enterocolitis in 48%, inflammation of oral mucosa in 37%, disseminated intravascular coagulation in 37%, and central nervous system toxicity in 26%. The development of CRS was associated with use of an HLA-mismatched donor (75% versus 20%; P = .0043). Classic acute GVHD was documented in 44% of the patients. Grade II-IV acute GVHD was associated with grade 3 to 5 CRS (67% versus 25%; P = .031). Moderate and severe chronic GVHD in the 100-day survivors were more often observed after single-agent PTB than after the combination immunosuppression (100% versus 18%; P = .002). A relatively low relapse rate was observed for this patient population. Three-year overall survival was 28% (95% confidence interval [CI], 13% to 46%), and event-free survival was 29% (95% CI, 13% to 46%). Nonrelapse mortality was 46% (95% CI, 25% to 64%), and the cumulative incidence of relapse was 26% (95% CI, 11% to 44%). No relapses were documented after day +100. There were no statistically significant differences among the dose groups (P = .3481); however, survival was higher in the 100 mg/kg group. Survival was higher in patients with AML compared with those with ALL (35% versus 0%; P = .0157). PTB represents a promising option to augment the GVL effect in refractory AML; however, the high CRS-associated mortality necessitates additional studies to reduce the risk of this complication. Thus, routine clinical application of PTB cannot be currently recommended. Combination immunosuppression with tacrolimus and MMF partially ameliorates these complications, at least in the setting of HLA-matched allografts. Biological mechanisms of CRS and GVL after PTB require further elucidation.

Myeloablative Busulfan/Melphalan Consolidation following Induction Chemotherapy for Patients with Newly Diagnosed High-Risk Neuroblastoma: Children's Oncology Group Trial ANBL12P1

M Meaghan Granger, Arlene Naranjo, Rochelle Bagatell, Steven G DuBois, Jeannine S McCune, Sheena C Tenney, Brian D Weiss, Yael P Mosse, Shahab Asgharzadeh, Stephen A Grupp, Michael D Hogarty, Julie M Gastier-Foster, Denise Mills, Barry L Shulkin, Marguerite T Parisi, Wendy B London, John Han-Chang, Joseph Panoff, Daniel von Allmen, Jason A Jarzembowski, Julie R Park, Gregory A YanikPMID: 33823167 DOI: 10.1016/j.jtct.2021.03.006

Abstract

Consolidation using high-dose chemotherapy with autologous stem cell transplantation (ASCT) is an important component of frontline therapy for children with high-risk neuroblastoma. The optimal preparative regimen is uncertain, although recent data support a role for busulfan/melphalan (BuMel). The Children's Oncology Group (COG) conducted a trial (ANBL12P1) to assess the tolerability and feasibility of BuMel ASCT following a COG induction. Patients with newly diagnosed high-risk neuroblastoma who did not progress during induction therapy and met organ function requirements received i.v. busulfan (every 24 hours for 4 doses based on age and weight) and melphalan (140 mg/mfor 1 dose), followed by ASCT. Busulfan doses were adjusted to achieve to an average daily area under the curve (AUC) <5500 µM × minute. The primary endpoint was the occurrence of severe sinusoidal obstruction syndrome (SOS) or grade ≥4 pulmonary complications within the first 28 days after completion of consolidation therapy. A total of 146 eligible patients were enrolled, of whom 101 underwent BuMel ASCT. The overall incidence of protocol-defined unacceptable toxicity during consolidation was 6.9% (7 of 101). Six patients (5.9%) developed SOS, with 4 (4%) meeting the criteria for severe SOS. An additional 3 patients (3%) experienced grade ≥4 pulmonary complications during consolidation. The median busulfan AUC was 4558 µM × min (range, 3462 to 5189 µM × minute) for patients with SOS and 3512 µM × min (2360 to 5455 µM × minute) (P = .0142). No patients died during consolidation. From the time of study enrollment, the mean 3-year event-free survival for all 146 eligible patients was 55.6 ± 4.2%, and the mean 3-year overall survival was 74.5 ± 3.7%. The BuMel myeloablative regimen following COG induction was well tolerated, with acceptable pulmonary and hepatic toxicity.

Combining Three Different Pretransplantation Scores Improves Predictive Value in Patients after Haploidentical Stem Cell Transplantation with Thiotepa, Busulfan, and Fludarabine Conditioning and Post-Transplantation Cyclophosphamide

Albert Esquirol, Maria Jesus Pascual, Irene Garcia-Cadenas, Beatriz Herruzo, Christelle Ferrà, Ariadna Pérez, Alberto Torio, Anna Torrent, Marian Cuesta, Rodrigo Martino, Jorge SierraPMID: 33775908 DOI: 10.1016/j.jtct.2021.03.021

Abstract

One hundred and sixty-one patients underwent haploidentical stem cell transplantation (haploSCT) with thiotepa, busulfan, and fludarabine conditioning followed by post-transplantation cyclophosphamide (PTCy) (on days +3 and +4) and tacrolimus as graft-versus-host disease prophylaxis. Forty-two percent of patients had a high or very high revised Disease Risk Index (rDRI), 55% had an European Society for Blood and Marrow Transplantation risk score (EBMT-RS) ≥4, and 36% had an age-adjusted Hematopoietic Cell Transplant Comorbidity Index (HCT-CI-age) score ≥3. Each of these was considered an unfavorable score. Using the pretransplantation unfavorable scores that had an independent impact on each transplantation outcome studied in multivariate analysis allowed for better stratification of patient outcomes. Thus, the 3-year overall survival (OS) in patients with 0, 1, 2, and 3 unfavorable scores was 86%, 56%, 36%, and 24%, respectively. Nonrelapse mortality (NRM) was negatively impacted by the EBMT-RS and the HCT-CI-age score (3-year NRM in patients with 0, 1, and 2 unfavorable scores was 12%, 33%, and 43%, respectively), whereas the EBMT-RS and the rDRI had an impact on the 3-year relapse incidence (8%, 18%, and 41% in patients with 0, 1, and 2 unfavorable scores, respectively). In conclusion, our study shows that combining 2 or 3 of these well-defined pretransplantation scores improves the ability to predict transplantation outcomes in the setting of haploSCT with PTCy.Does the order of busulfan and cyclophosphamide affect allogeneic stem cell transplantation related liver toxicity?

Claire Seydoux, Jakob R Passweg, Michael MedingerPMID: 33751189 DOI: 10.1007/s00277-021-04479-y

Abstract

Effect of different conditioning regimens on survival and engraftment for children with hemophagocytic lymphohistiocytosis undergoing allogeneic hematopoeitic stem cell transplantation: A single institution experience

Salah Ali, Donna A Wall, Muhammad Ali, Kuang-Yueh Chiang, Ahmed Naqvi, Sheila Weitzman, Adam Gassas, Paul Gibson, Rae Brager, Conrad V Fernandez, Bruce Crooks, Tal Schechter, Joerg KruegerPMID: 33740322 DOI: 10.1002/pbc.28477

Abstract

Hemophagocytic lymphohistiocytosis (HLH), a rare hyperinflammatory immuneregulatory disorder, is a challenge in hematopoietic stem cell transplantation (HSCT) because of the high rate of mixed chimerism, relapse, and graft failure (GF) unless intensive myeloablative regimens are used. However, historically conventional myeloablative regimens (conv MA) are associated with high toxicity and mortality.We retrospectively compared transplant outcomes between three preparative regimens of varying intensities: Conv MA (n = 15), reduced-intensity conditioning (RIC, n = 12), and a treosulfan-based reduced-toxicity conditioning (RTC, n = 9).

Patients in the RIC cohort had a higher incidence of mixed donor chimerism and five patients (42%) developed secondary GF (P = .002) compared to the other two regimens. There was a higher incidence of veno-occlusive disease and intensive care unit (ICU) admissions in the Conv MA cohort. With the RTC regimen, there was a similar 2-year overall survival (89, 73, and 83%; P = .87), but improved compound EFS (lack of relapse, GF, second transplant or additional donor cell infusions, or death; 89, 73, and 42%, P = .041) in RTC, Conv MA, and RIC regimen, respectively.

The intensity of the preparative regimen has a significant impact on outcome of HSCT for HLH. The newly described treosulfan-based RTC provides for a stable graft with a reasonable toxicity profile.

Optimizing conditioning regimen with low-dose irradiation or busulfan enables the outcome of transplantation from a 6-7/8 HLA-matched donor comparable to that from an 8/8 HLA-matched unrelated donor in severe aplastic anemia patients under 40 years

Xia Qin, Yi-Ping Zhu, Cheng-Juan Luo, Ming Zhou, Ke Huang, Chun Chen, Wei-Ping Zhang, Yuan Sun, Rong-Mu Luo, Xiang-Feng Tang, Ting Yang, Xian-Min Song, Shao-Yan Hu, Zi-Min Sun, Jiong Hu, Shun-Qing Wang, Jing ChenPMID: 33988738 DOI: 10.1007/s00277-021-04540-w

Abstract

With the dramatic improvements in outcomes following alternative donor hematopoietic stem cell transplantation (HSCT), interest in the use of alternative donors in severe aplastic anemia (SAA) is increasing. We conducted a multicenter prospective study to explore the efficiency and safety of upfront HSCT from a 6-8/8 HLA-matched unrelated donor (MUD) or 6-7/8 HLA-matched related donor (MRD) in acquired SAA patients under 40 years. Between August 2014 and July 2017, 115 patients were enrolled, including 48 (41.7%) patients receiving grafts from an 8/8 MUD, 25 (21.7%) from a 6-7/8 MRD, and 42 (36.5%) from a 6-7/8 MUD. The incidence of grade II-IV acute graft-versus-host disease (GVHD) was higher in the 6-7/8 MUD group than in the 8/8 MUD group (42.9% vs. 12.8%, P=0.001). The corresponding incidence in the 6-7/8 MRD group was comparable to that in the 8/8 MUD group (21.7% vs. 12.8%, P=0.332). There was no significant difference in the incidence of chronic GVHD (24.3%, 13.6%, and 17.9%, P=0.676), graft failure (2.4%, 8.0%, and 6.3%, P=0.551), overall survival (85.7%, 96.0%, and 87.5%, P=0.424), and failure-free survival (83.3%, 88.0%, and 83.3%, P=0.885) among the three groups (6-7/8 MUD, 6-7/8 MRD, and 8/8 MUD). In multivariate analysis, conditioning regimen without low-dose irradiation or busulfan was associated with an inferior failure-free survival (HR=2.973, P=0.042). In conclusion, after an intensified conditioning regimen with additional low-dose irradiation or busulfan, the outcome of HSCT from a 6-7/8 MRD or 6-7/8 MUD is comparable to that from an 8/8 MUD.Explore Compound Types